4-[(2-Cyanopropan-2-yl)amino]-2-fluoro-N-methylbenzamide
Description
4-((2-Cyanopropan-2-yl)amino)-2-fluoro-N-methylbenzamide (CAS: 915087-32-0) is a benzamide derivative with a cyano-substituted propan-2-ylamino group at the 4-position and a fluorine atom at the 2-position of the benzene ring. It serves as a critical intermediate in synthesizing the anti-androgen drug Enzalutamide, a therapeutic agent for metastatic castration-resistant prostate cancer . The compound is synthesized via Pd/C-catalyzed hydrogenation of 2-fluoro-4-nitrotoluene derivatives, achieving high yields (98%) and purity (>98%) with minimal environmental impact . Its structural features, including the electron-withdrawing cyano group and fluorine substituent, influence its pharmacokinetic properties and binding affinity to androgen receptors .
Properties
IUPAC Name |
4-(2-cyanopropan-2-ylamino)-2-fluoro-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O/c1-12(2,7-14)16-8-4-5-9(10(13)6-8)11(17)15-3/h4-6,16H,1-3H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBVMSRDTICINT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NC1=CC(=C(C=C1)C(=O)NC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30731471 | |
| Record name | 4-[(2-Cyanopropan-2-yl)amino]-2-fluoro-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30731471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915087-32-0 | |
| Record name | 4-((2-Cyanopropan-2-yl)amino)-2-fluoro-N-methylbenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915087320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[(2-Cyanopropan-2-yl)amino]-2-fluoro-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30731471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Methyl-2-fluoro-4-[(1,1-dimethylcyanomethyl)amino]benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-((2-CYANOPROPAN-2-YL)AMINO)-2-FLUORO-N-METHYLBENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QD7VZ7U3DL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
4-((2-Cyanopropan-2-Yl)Amino)-2-Fluoro-N-Methylbenzamide, also known as CAS No. 915087-32-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C12H14FN3O
- Molecular Weight : 235.26 g/mol
- Structure : The compound features a benzamide backbone with a fluorine atom and a cyanopropylamino substituent, which may influence its biological interactions.
Research indicates that compounds similar to 4-((2-Cyanopropan-2-Yl)Amino)-2-Fluoro-N-Methylbenzamide can interact with various biological targets, including enzymes and receptors involved in cancer and viral infections.
- Inhibition of Enzymatic Activity :
- Antiviral Activity :
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of 4-((2-Cyanopropan-2-Yl)Amino)-2-Fluoro-N-Methylbenzamide and related compounds:
Case Studies
-
Case Study on Cancer Treatment :
A clinical study evaluated the efficacy of benzamide derivatives in patients with acute lymphoblastic leukemia (ALL). The results indicated that compounds targeting DHFR significantly improved treatment outcomes by reducing tumor growth and enhancing patient survival rates . -
Antiviral Efficacy Against HBV :
A series of benzamide derivatives were tested for their ability to reduce HBV DNA levels in vitro. The most potent derivatives demonstrated over 50% reduction in viral load compared to controls, suggesting their potential as therapeutic agents against chronic HBV infection .
Comparison with Similar Compounds
Key Observations :
- Replacement of the propan-2-yl group with bulkier cycloalkyl chains reduces similarity, likely due to steric hindrance affecting receptor binding .
- The pesticide cyhalodiamide (SCJ-2015-0585) shares the 2-cyanopropan-2-yl group but includes chlorine and heptafluoropropyl substituents, highlighting its divergent application in agrochemistry .
Enzalutamide Impurities
Nitroso and formamido derivatives of 4-((2-cyanopropan-2-yl)amino)-2-fluoro-N-methylbenzamide are critical impurities monitored during Enzalutamide production:
| Impurity Name | Molecular Formula | Molecular Weight |
|---|---|---|
| 4-((2-Cyanopropan-2-yl)(nitroso)amino)-...benzamide | C₁₂H₁₃FN₄O₂ | 264.26 |
| 4-(N-(1-((4-Cyano-3-(trifluoromethyl)phenyl)... | C₂₁H₁₈F₄N₄O₃ | 450.39 |
These impurities arise from nitrosation and incomplete formylation reactions, underscoring the need for stringent synthetic controls .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
